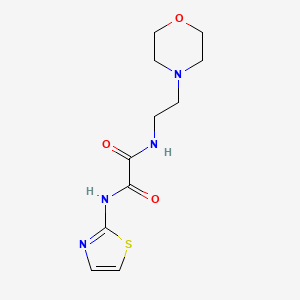

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide, also known as MTX-211, is a novel small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed as a new therapeutic agent for cancer treatment.

Scientific Research Applications

Herbicidal Activity

This compound has been found to exhibit herbicidal activity against Phalaris minor , a major weed of wheat crop . The compound, also referred to as the lead molecule ELC5, has shown comparable activity to the reference herbicide isoproturon .

Resistance to Herbicides

Phalaris minor has evolved resistance against herbicides, and this compound could potentially be used to combat this resistance .

Inhibition of Photosynthesis

The compound is believed to bind at the QB binding site of the D1 protein of photosystem-II (PS-II), which blocks the electron transfer in photosynthesis . This is similar to the action of the herbicide isoproturon .

Computational Studies

This compound has been studied using computational methods to prioritize promising herbicides against the D1 protein of P. minor . These studies have shown a higher binding affinity and inhibition constant than the reference ligand molecule .

Molecular Dynamics Simulations

Molecular dynamics simulations have been used to evaluate the binding and conformational stability of docked complexes of this compound .

Binding Free Energy Calculations

Binding free energy calculations have revealed that the selected lead molecule binding is energetically favorable and driven by electrostatic interactions .

Mechanism of Action

Target of Action

The primary target of N’-[2-(Morpholin-4-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide is the sigma-1 receptor . This receptor is involved in nociception through its chaperone activity .

Mode of Action

This compound acts as an antagonist at the sigma-1 receptor . It has been shown that agonists to these receptors promote related sensitisation and pain hypersensitisation . Therefore, the use of antagonists for sigma-1 receptors, such as this compound, can potentially alleviate pain .

Biochemical Pathways

The sigma-1 receptor system is involved in various biochemical pathways related to pain perception and response . By acting as an antagonist at these receptors, this compound can potentially disrupt these pathways and alleviate pain .

Pharmacokinetics

It’s important to note that the compound’s efficacy and potency were compared with reference drugs in a study .

Result of Action

The compound showed a dose-dependent anti-allodynic effect in neuropathic pain . It was found to have similar efficacy to the effects obtained with morphine and the sigma-1 antagonist BD-1063 .

properties

IUPAC Name |

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O3S/c16-9(10(17)14-11-13-2-8-19-11)12-1-3-15-4-6-18-7-5-15/h2,8H,1,3-7H2,(H,12,16)(H,13,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRQHTQRLGEZGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)C(=O)NC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholin-4-ylethyl)-N'-(1,3-thiazol-2-yl)oxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890340.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2890342.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2890343.png)

![5-ethyl-N-(4-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2890344.png)

![4-[3-(4-Ethylphenyl)sulfonyl-6-methylquinolin-4-yl]morpholine](/img/structure/B2890345.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)

![2-[(2-amino-6-oxo-3,7-dihydropurin-8-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2890350.png)

![6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)

![7-(azepan-1-ylsulfonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2890356.png)

![1-((2-chloro-4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)